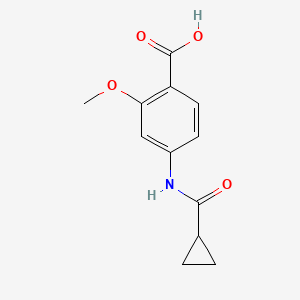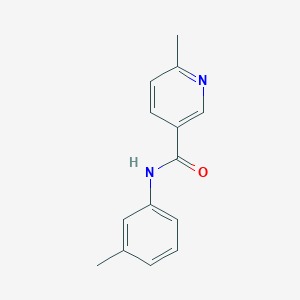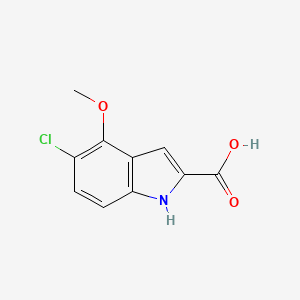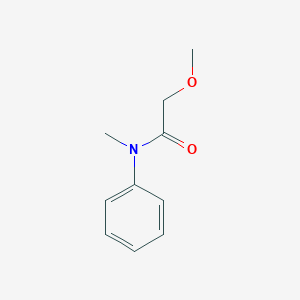
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid
Vue d'ensemble
Description
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid, also known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. CCMA belongs to the family of benzoic acids and is commonly used as a building block in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is not fully understood. However, it has been reported to inhibit the activity of COX-2 by binding to its active site. This, in turn, reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid inhibits the proliferation of cancer cells and induces cell cycle arrest. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is its high yield synthesis method, which is relatively simple and cost-effective. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to exhibit various pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid research. One area of interest is the development of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid-based anti-inflammatory drugs. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to exhibit antitumor effects, making it a potential candidate for cancer therapy. Further studies are needed to elucidate the mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. Its high yield synthesis method and potential therapeutic applications make it a promising candidate for future research.
Applications De Recherche Scientifique
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been extensively studied for its potential in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid a potential candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-6-8(4-5-9(10)12(15)16)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQOBCXZHIUKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)

